5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structural features, including a trifluoromethyl group and a fused triazolo ring with a pyrimidine ring. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, and it is available from several chemical suppliers for research purposes. Notable sources include Sigma-Aldrich and other specialized chemical vendors that provide detailed specifications and certificates of analysis for the compound.
5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is classified as a heterocyclic aromatic compound. It features both nitrogen and carbon atoms in its structure, contributing to its unique chemical properties and reactivity.
The synthesis of 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 5-methyl-2-(trifluoromethyl)pyrimidin-4-amine with ethyl isocyanate in the presence of a base such as sodium hydride. This reaction is generally performed in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate cyclization.
In industrial settings, the synthesis can be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity through interactions with receptor proteins. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these biological targets.
The physical properties include:
Chemical properties encompass:
5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific applications:
This compound's unique structural attributes make it a valuable candidate for further research into novel therapeutic agents.
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, first synthesized by Bulow and Haas in 1909, has evolved into a privileged heterocyclic system in medicinal chemistry due to its structural versatility and diverse bioactivity profiles [3] [6]. This bicyclic framework is isoelectronic with purines, enabling its function as a bioisostere in nucleotide-targeting therapeutics. Early applications exploited its vasodilatory properties, exemplified by Trapidil (6-methyl-7-diethylamino-s-triazolo-[1,5-a]pyrimidine), clinically used in Japan for ischemic disorders [6]. The discovery of natural TP antibiotics like essramycin from marine Streptomyces sp. further validated the scaffold’s biological relevance [3] [6].
Table 1: Evolution of Biologically Active Triazolopyrimidine Derivatives
Compound/Lead | Biological Target | Therapeutic Area | Key Properties |
---|---|---|---|
Trapidil | Platelet-derived growth factor | Cardiovascular | Marketed in Japan for ischemic conditions |
Essramycin | Bacterial protein synthesis | Antibiotic | First natural TP antibiotic |
HCV NS5B Inhibitors (e.g., II) | HCV NS5B polymerase | Antiviral | Low nM potency against hepatitis C virus |
HIV NNRTIs (e.g., III) | HIV-1 reverse transcriptase | Antiviral | Sub-micromolar activity against wild-type HIV-1 |
Cevipabulin (V) | Microtubules | Anticancer | Comparable activity to paclitaxel in tumor models |
Modern drug discovery leverages the TP scaffold’s synthetic tractability and tunable physicochemical properties. Its planar structure facilitates π-stacking interactions in enzyme binding sites, while nitrogen atoms at positions 1, 3, and 4 enable metal chelation—exploited in anticancer platinum complexes [3]. The scaffold’s bioisosteric relationship with purines underpins kinase inhibitor development, such as CDK-2 antagonists where TP derivatives maintain hydrogen-bonding patterns analogous to purine-based inhibitors (e.g., roscovitine) [3] [6]. Additionally, TP-based microtubule disruptors like cevipabulin demonstrate potent antiproliferative effects, highlighting applications beyond nucleotide mimicry [6] [9].
The strategic incorporation of 5-methyl and 2-trifluoromethyl groups on the TP scaffold generates synergistic effects that enhance target engagement, metabolic stability, and species selectivity. The trifluoromethyl group (–CF₃) at position 2 significantly influences electronic properties: its strong electron-withdrawing nature increases the heterocycle’s electron deficiency, enhancing hydrogen-bond acceptor capacity at adjacent nitrogen atoms. This modification is critical for selective enzyme inhibition, as demonstrated in Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors where –CF₃ improves binding affinity over human DHODH by >5,000-fold [2].
Table 2: Impact of 5-Methyl-2-trifluoromethyl Substitution on Bioactivity
R Group | R₁ Group | PfDHODH IC₅₀ (μM) | P. falciparum EC₅₀ (μM) | Key Observations |
---|---|---|---|---|
CH₃ | H | 0.047 ± 0.022 | 0.079 ± 0.045 | Optimal activity; >5,000-fold species selectivity |
CF₃ | H | 0.21 ± 0.07 | 3.3 ± 0.0 | Reduced potency vs. methyl analog |
C₂H₅ | H | 0.19 ± 0.073 | 0.31 ± 0.32 | ~4-fold loss in enzyme inhibition |
CH₃ | CH₃ | 0.16 ± 0.096 | 0.55 ± 0.22 | Steric tolerance at R₁ position |
CH₃ | C₆H₅CH₂ | 93 ± 9 | 35 ± 35 | Bulkier groups abolish activity |
The 5-methyl group (–CH₃) contributes to optimal steric occupancy in hydrophobic enzyme subpockets. In PfDHODH inhibitors, methylation at position 5 maintains nanomolar enzyme affinity (IC₅₀ = 47 nM) and antiparasitic activity (EC₅₀ = 79 nM) while minimizing off-target effects in mammalian cells [2] [6]. Crystallographic studies confirm that the 5-methyl group orients the core scaffold for π-stacking with flavin mononucleotide (FMN) cofactors, while the 2-trifluoromethyl group displaces ubiquinone from its binding site through competitive inhibition [2].
Beyond antimalarials, this substitution pattern enhances anticancer activity. Derivatives like 6i (bearing 5-methyl-2-trifluoromethyl-TP core) inhibit gastric cancer cell proliferation (MGC-803 IC₅₀ = 0.96 μM) with 31-fold selectivity over normal gastric epithelial cells [9]. The –CF₃ group improves cell membrane permeability by elevating logP values (calculated logP = 0.74 for the base scaffold), while the 5-methyl group mitigates metabolic deactivation by cytochrome P450 enzymes [5] [9]. Molecular modeling confirms these groups fill hydrophobic regions in tubulin’s colchicine binding site, disrupting microtubule dynamics [9].
Table 3: Key Identifiers for 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Property | Identifier/Specification |
---|---|
Systematic Name | 5-Methyl-2-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
CAS Registry Number | 198953-53-6 |
Molecular Formula | C₇H₅F₃N₄O |
Canonical SMILES | CC1=CC(=O)N2C(=N1)N=C(N2)C(F)(F)F |
InChI Key | RCFXSBDEUTWHMQ-UHFFFAOYSA-N |
MDL Number | MFCD01846630 |
Purity | ≥95% (HPLC) |
Molecular Weight | 218.14 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bond Count | 0 |
Topological Polar Surface Area | 63.1 Ų |
LogP | 0.74 (Predicted) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1